molecular formula C6H5ClFN B1603475 4-Chloro-3-fluoro-2-methylpyridine CAS No. 1195251-01-4

4-Chloro-3-fluoro-2-methylpyridine

Cat. No. B1603475
Key on ui cas rn: 1195251-01-4
M. Wt: 145.56 g/mol
InChI Key: QKONHJYDMVSGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691804B2

Procedure details

n-BuLi (8.5 ml of a 1.2 M soln in hexanes, 10.2 mmol) was added dropwise to a solution of 2,2,6,6-tetramethylpiperidine (1.73 ml, 10.2 mmol) in THF (30 ml) at 0° C. The mixture was then cooled to −78° C. and 4-chloro-3-fluoropyridine (1.0 ml, 10.2 mmol) was added dropwise over 15 minutes and then stirred for 25 minutes. MeI (0.64 ml, 10.2 mmol) was added dropwise at −78° C. and the resulting solution was left to warm to room temperature over several hours and quenched with saturated NaHCO3 (5 ml). The reaction was concentrated at reduced pressure, diluted with dichloromethane (50 ml), washed twice with saturated NaHCO3 (25 ml), dried (MgSO4), filtered and concentrated at reduced pressure. The residue was purified by FCC (pentane/diethyl ether with gradient, 9:1 to 8:2) to provide the title compound as colourless oil (833 mg, 56%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.64 mL
Type
reactant
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.CC1(C)CCCC(C)(C)N1.[Cl:16][C:17]1[CH:22]=[CH:21][N:20]=[CH:19][C:18]=1[F:23].CI>C1COCC1>[Cl:16][C:17]1[CH:22]=[CH:21][N:20]=[C:19]([CH3:2])[C:18]=1[F:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1.73 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
ClC1=C(C=NC=C1)F
Step Three
Name
Quantity
0.64 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the resulting solution was left
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over several hours
CUSTOM
Type
CUSTOM
Details
quenched with saturated NaHCO3 (5 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated at reduced pressure
ADDITION
Type
ADDITION
Details
diluted with dichloromethane (50 ml)
WASH
Type
WASH
Details
washed twice with saturated NaHCO3 (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC (pentane/diethyl ether with gradient, 9:1 to 8:2)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 833 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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